

# **Application Notes and Protocols for In Vivo Studies of Delphinidin 3-Rutinoside**

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Compound of Interest					
Compound Name:	Delphinidin 3-rutinoside				
Cat. No.:	B190933	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Delphinidin 3-rutinoside** (D3R), a prominent anthocyanin found in sources like blackcurrants, has garnered significant scientific interest for its potential therapeutic effects. In vivo studies are crucial for elucidating its mechanisms of action, bioavailability, and efficacy in preclinical models of various diseases. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to investigate the effects of D3R, with a focus on its anti-inflammatory and anti-cancer properties.

## **Animal Models**

The most extensively used animal model for studying the in vivo effects of **Delphinidin 3-rutinoside** is the rat, particularly Wistar rats.[1][2][3] Mice are also a suitable model, especially for cancer studies employing xenografts.[1] The choice of model will depend on the specific research question and the disease being investigated.

## **Pharmacokinetics and Bioavailability**

Studies in Wistar rats have shown that orally administered D3R is absorbed and appears in the blood in its intact form.[1][2] After oral administration of 800 micromol/kg of body weight, the maximum plasma concentration (Cmax) of D3R was found to be 580 +/- 410 nmol/L, reached between 0.5 and 2.0 hours post-administration.[1][2] Another study in rats reported a Cmax of



0.285 +/- 0.071 micromol/L with a Tmax of 26.3 minutes following oral administration.[4][5] The bioavailability of orally administered D3R in rats has been reported to be approximately 0.49 +/- 0.06%.[4][5] D3R is primarily excreted in the urine as the unmetabolized form, with a smaller amount of its methylated metabolite, 4'-O-methyl-delphinidin-3-rutinoside, also detected.[4][5]

#### Quantitative Pharmacokinetic Data in Rats

Parameter	Value	Animal Model	Administration	Reference
Cmax	580 +/- 410 nmol/L	Wistar Rats	Oral (800 μmol/kg)	[1][2]
Tmax	0.5 - 2.0 hours	Wistar Rats	Oral (800 μmol/kg)	[1][2]
Cmax	0.285 +/- 0.071 μmol/L	Rats	Oral	[4][5]
Tmax	26.3 minutes	Rats	Oral	[4][5]
Bioavailability	0.49 +/- 0.06%	Rats	Oral	[4][5]

## **Experimental Protocols**

## Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema in Rats

This model is a well-established method for evaluating acute inflammation.

#### Materials:

- Male Wistar rats (180-220 g)
- Delphinidin 3-rutinoside (D3R)
- Carrageenan (1% w/v in sterile saline)
- Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
- Plethysmometer or digital calipers

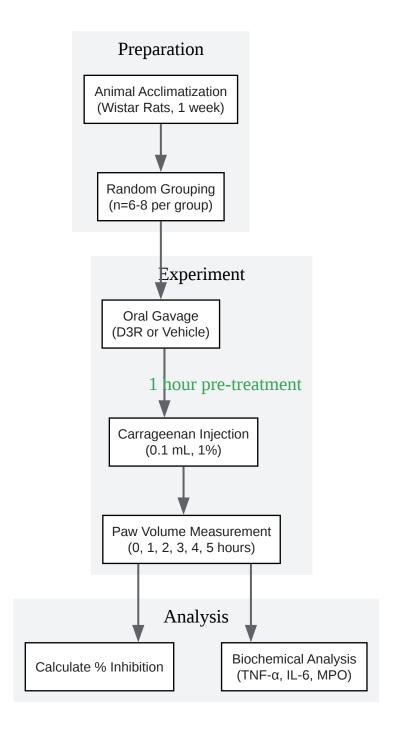


#### Protocol:

- Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
- Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
  - Group I: Vehicle Control
  - Group II: Carrageenan Control (Vehicle + Carrageenan)
  - Group III: D3R (e.g., 50 mg/kg) + Carrageenan
  - Group IV: D3R (e.g., 100 mg/kg) + Carrageenan
  - Group V: Positive Control (e.g., Indomethacin 10 mg/kg) + Carrageenan
- Dosing: Administer D3R or vehicle by oral gavage one hour before the carrageenan injection.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat (except for the Vehicle Control group).
- Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
- Biochemical Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue. Homogenize the tissue to measure levels of inflammatory mediators such as TNF-α, IL-6, and myeloperoxidase (MPO) activity.

Experimental Workflow for Anti-Inflammatory Studies





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Caption: Workflow for carrageenan-induced paw edema model.

## Anti-Cancer Effects: Tumor Xenograft Model in Mice

This model is used to assess the in vivo anti-tumor efficacy of D3R.



#### Materials:

- Immunocompromised mice (e.g., Nude mice, SCID mice)
- Human cancer cell line (e.g., PC3 for prostate cancer)[1]
- Delphinidin 3-rutinoside (D3R)
- Vehicle (e.g., DMSO and normal saline mixture)[1]
- Matrigel
- Digital calipers

#### Protocol:

- Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
- Animal Acclimatization: Acclimatize mice for one week.
- Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10<sup>6</sup> cells in 100 μL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.
- Grouping: Once tumors reach a palpable size (e.g., 100 mm³), randomly divide the mice into groups (n=8-10 per group):
  - Group I: Vehicle Control
  - Group II: D3R (e.g., 2 mg/animal, intraperitoneal injection, thrice a week)[1]
- Treatment: Administer D3R or vehicle as per the defined schedule.
- Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers every 3-4 days. Calculate tumor volume using the formula: V = (length x width²)/2.
- Body Weight Monitoring: Record the body weight of each mouse regularly as an indicator of toxicity.



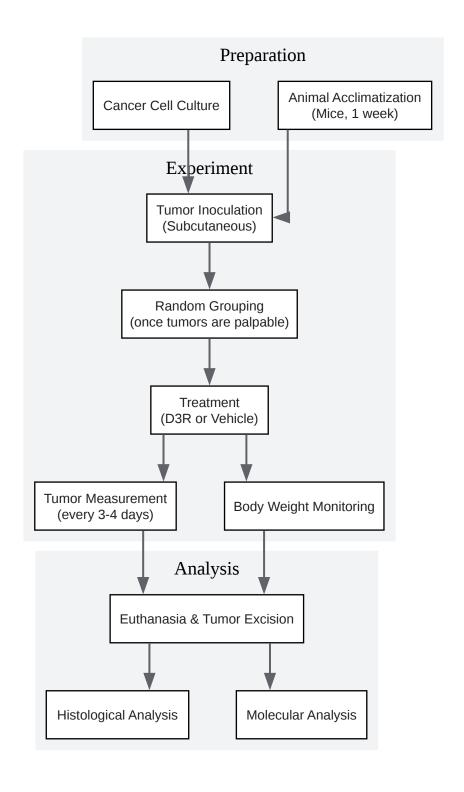




- Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size.
- Tissue Analysis: Excise the tumors and process them for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for key signaling proteins).

Experimental Workflow for Anti-Cancer Studies





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Caption: Workflow for tumor xenograft model.



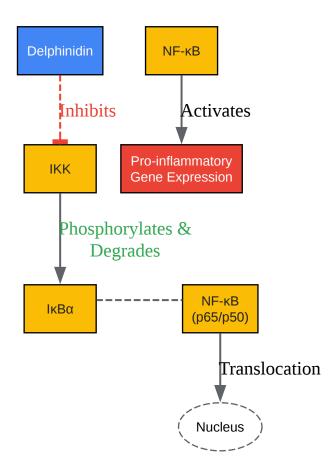
## Signaling Pathways Modulated by Delphinidin 3-Rutinoside

In vivo and in vitro studies have implicated several signaling pathways in the biological activities of D3R and its aglycone, delphinidin.

#### 1. NF-kB Signaling Pathway:

Delphinidin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer.[1] This inhibition can lead to a reduction in the expression of proinflammatory cytokines and a decrease in cancer cell proliferation.[1]

NF-kB Signaling Pathway Inhibition by Delphinidin



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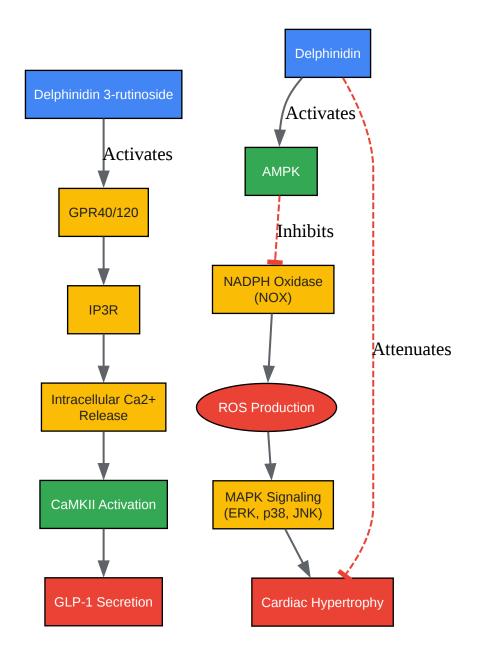
Caption: Inhibition of NF-kB pathway by Delphinidin.



#### 2. Ca2+/Calmodulin-Dependent Kinase II (CaMKII) Pathway:

D3R has been demonstrated to stimulate GLP-1 secretion in a murine cell line via the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway, which may be relevant for its potential anti-diabetic effects.[6][7]

#### CaMKII Pathway Activation by D3R



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